Diammoniumcitrat

Übersicht

Beschreibung

Diammonium citrate is a citrate salt in which two of the three carboxy groups are deprotonated and associated with ammonium ions as counter-cations. It is commonly used as a buffering agent, chelating agent, and in various industrial applications. The compound appears as white particles or crystalline powder and is soluble in water but only slightly soluble in alcohol .

Wissenschaftliche Forschungsanwendungen

Diammonium citrate has a wide range of scientific research applications:

Chemistry: It is used as a buffering agent in various chemical reactions and analytical procedures.

Biology: Diammonium citrate is used in biological research as a chelating agent to bind metal ions.

Medicine: It is used in pharmaceuticals for its buffering and chelating properties.

Industry: Diammonium citrate is used in the production of rust-proofing agents, cotton printing, and plasticizers. .

Biochemische Analyse

Biochemical Properties

Diammonium citrate can interact with various enzymes, proteins, and other biomolecules. It is involved in the citric acid cycle, a crucial metabolic pathway in all aerobic organisms . The citric acid cycle plays a pivotal role in energy production, where it catalyzes the oxidation of acetyl-CoA to CO2 and H2O .

Cellular Effects

The effects of diammonium citrate on cells are complex and multifaceted. It has been shown to have a protective effect on hepatic injury, potentially through its involvement in metabolic pathways . Additionally, it has been suggested to have anti-cancer effects, such as the inhibition of glycolysis and the promotion of cytotoxic drug sensitivity .

Molecular Mechanism

At the molecular level, diammonium citrate exerts its effects through various mechanisms. It is involved in the citric acid cycle, where it participates in the conversion of citric acid-derived pyruvic acid into acetic acid, a process that may yield two ATPs per molecule of citric acid .

Temporal Effects in Laboratory Settings

The effects of diammonium citrate can change over time in laboratory settings. For instance, it has been shown that the weight percentage of Fe increases while increasing the bath concentration

Metabolic Pathways

Diammonium citrate is involved in the citric acid cycle, a key metabolic pathway. This cycle plays a central role in the metabolic breakdown of carbohydrates, fats, and proteins into carbon dioxide and water, with the concomitant production of energy .

Transport and Distribution

Diammonium citrate is transported and distributed within cells and tissues through various mechanisms. For instance, it has been suggested that a sodium symporter, SeCitS, is involved in the uptake of citrate in Salmonella enterica . The transport mechanism involves a rigid-body rotation of a helix bundle that translocates the bound substrates across the membrane .

Subcellular Localization

Given its involvement in the citric acid cycle, it is likely that it is localized to the mitochondria, where this cycle occurs

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diammonium citrate can be synthesized by dissolving citric acid in water, followed by the addition of liquid ammonia. The solution is then evaporated and concentrated, and ethanol is added to precipitate diammonium citrate crystals . Another method involves dissolving citric acid in water to prepare a 39%-51% solution, introducing liquid ammonia, and controlling the pH value to be within 4.5-5.5. The mixture is then cooled to room temperature to crystallize diammonium citrate .

Industrial Production Methods: In industrial settings, the production of diammonium citrate typically involves the use of citric acid and liquid ammonia. The process includes dissolving citric acid in water, adding liquid ammonia, and then crystallizing the product through cooling and centrifugation .

Analyse Chemischer Reaktionen

Types of Reactions: Diammonium citrate undergoes various chemical reactions, including:

Oxidation: Diammonium citrate can be oxidized to form different products depending on the conditions.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Diammonium citrate can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride can be used.

Substitution Reactions: These reactions often require catalysts or specific conditions to proceed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbon dioxide and water, while substitution reactions can produce various citrate derivatives .

Wirkmechanismus

The mechanism of action of diammonium citrate involves its ability to act as a buffer and chelating agent. As a buffer, it resists changes in pH upon the addition of small amounts of acid or base. As a chelating agent, it binds to metal ions, forming stable complexes that can be easily removed or utilized in various processes .

Vergleich Mit ähnlichen Verbindungen

- Ammonium citrate dibasic

- Triammonium citrate

- Potassium dihydrogen citrate

Comparison: Diammonium citrate is unique in its specific buffering capacity and solubility properties. Compared to ammonium citrate dibasic and triammonium citrate, diammonium citrate has a distinct solubility profile and is more effective in certain buffering applications. Potassium dihydrogen citrate, on the other hand, has different ionic properties and is used in different contexts .

Diammonium citrate stands out due to its versatility and effectiveness in various scientific and industrial applications, making it a valuable compound in multiple fields.

Eigenschaften

CAS-Nummer |

3012-65-5 |

|---|---|

Molekularformel |

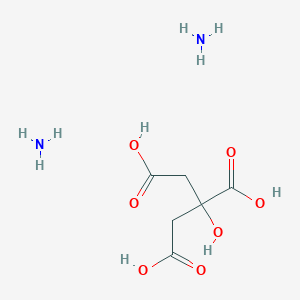

C6H8O7.2H3N C6H14N2O7 |

Molekulargewicht |

226.18 g/mol |

IUPAC-Name |

azane;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.2H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H3 |

InChI-Schlüssel |

YXVFQADLFFNVDS-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[NH4+].[NH4+] |

Kanonische SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.N |

Color/Form |

Granules or crystals Colorless crystals White granules |

Dichte |

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink 1.48 g/cu cm |

Key on ui other cas no. |

3012-65-5 7632-50-0 |

Physikalische Beschreibung |

Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis. Liquid Colorless or white solid; [HSDB] White odorless granules; [MSDSonline] |

Piktogramme |

Irritant |

Löslichkeit |

Slightly soluble in alcohol Soluble in about 1 part wate |

Synonyme |

HOC(CO2H)(CH2Co2NH4)2, 1.2.3-Propanetricarboxylic acid-2-hydr |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the presence of intestinal flora impact diammonium citrate utilization?

A3: Yes, the intestinal flora plays a crucial role in utilizing nitrogen from certain sources, including diammonium citrate. Research on pigs showed that while both germ-free and specific pathogen-free (SPF) piglets could incorporate nitrogen from DAC into tissue proteins, the incorporation was significantly higher in SPF piglets. [] This difference is attributed to the presence of urease-producing bacteria in the gut of SPF pigs, which can convert urea (a byproduct of NPN metabolism) into ammonia, a form of nitrogen usable for protein synthesis. []

Q2: How does diammonium citrate affect glutamine and glutamic acid levels in chicks?

A4: Studies show that feeding diammonium citrate to chicks leads to an increase in plasma glutamine concentration. [] This suggests that chicks utilize glutamine as a carrier for ammonia produced during the metabolism of diammonium citrate.

Q3: What is the molecular formula and weight of diammonium citrate?

A3: The molecular formula of diammonium citrate is (NH4)2C6H6O7, and its molecular weight is 226.19 g/mol.

Q4: Has diammonium citrate shown potential in applications beyond animal feed?

A6: Yes, diammonium citrate has been investigated for its potential in various applications. For instance, it is used as an additive in electroplating baths for nickel-tungsten alloys. Research indicates that the addition of diammonium citrate to the bath can increase the percentage of tungsten in the electroformed alloy, although it also increases internal stress. [, ]

Q5: Can diammonium citrate be used for decontamination purposes?

A7: Research has explored the use of diammonium citrate as a decontamination agent for aluminum contaminated with radioactive cobalt-60. Results showed high decontamination factors with minimal corrosion, making it a potentially viable option. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.